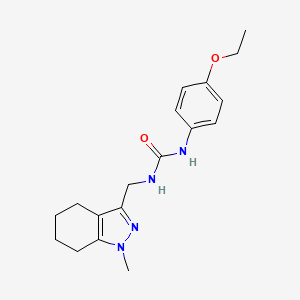

1-(4-ethoxyphenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea

Description

This compound is a urea derivative featuring a 4-ethoxyphenyl group and a 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl moiety. The urea linkage (-NH-C(=O)-NH-) serves as a critical pharmacophore, enabling hydrogen bonding with biological targets.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-3-24-14-10-8-13(9-11-14)20-18(23)19-12-16-15-6-4-5-7-17(15)22(2)21-16/h8-11H,3-7,12H2,1-2H3,(H2,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBLMCFYEINQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2=NN(C3=C2CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea typically involves the following steps:

Formation of the Ethoxyphenyl Intermediate:

Formation of the Tetrahydroindazole Intermediate:

Coupling Reaction:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethoxyphenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The urea linkage can be reduced to form amines or other reduced products.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of suitable catalysts or under thermal conditions.

Major Products Formed:

Oxidation Products: Quinones or other oxidized derivatives.

Reduction Products: Amines or other reduced compounds.

Substitution Products: Compounds with substituted functional groups replacing the ethoxy group.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea depends on its specific application:

Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This can involve inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Material Properties: The compound’s unique structure can impart specific physical or chemical properties to materials, such as increased stability, enhanced conductivity, or improved mechanical strength.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of structurally related urea derivatives is summarized below:

Pharmacological and Physicochemical Properties

- Target Compound vs. BK51145 : The substitution of methoxyethyl (BK51145) with 4-ethoxyphenyl introduces aromaticity, likely enhancing π-π stacking in target binding. However, the methoxyethyl group may improve aqueous solubility due to its polarity .

- Target Compound vs. In contrast, the ethoxyphenyl group in the target compound balances lipophilicity with aromatic interactions .

- Target Compound vs. (±)-(3R,4S)-...Carboxylic Acid () : The carboxylic acid in the latter may improve solubility but could lead to faster renal clearance. The target compound’s lack of ionizable groups might prolong half-life in vivo .

Research Findings and Trends

- Synthetic Challenges : The low purity (16%) of the pyrrolidine-carboxylic acid analog () highlights difficulties in synthesizing complex urea derivatives with multiple stereocenters. The target compound’s tetrahydroindazole core may simplify synthesis compared to pyrrolidine-based analogs .

- Metabolic Stability : The rigid tetrahydroindazole scaffold in the target compound likely reduces oxidative metabolism compared to flexible chains (e.g., BK50885’s cyclohexyl group) .

- Binding Affinity : Urea derivatives with aromatic substituents (e.g., 4-ethoxyphenyl) often show higher affinity for kinases and GPCRs due to combined hydrogen bonding and π-π interactions .

Biological Activity

1-(4-ethoxyphenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a urea linkage and unique structural motifs that may interact with various biological targets.

Chemical Structure

The compound's structure can be represented as follows:

Molecular Formula: CHNO

CAS Number: 1448077-02-8

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The urea moiety may facilitate binding to target proteins, potentially leading to inhibition or modulation of enzymatic activity.

Potential Targets:

- Enzymatic Inhibition: The compound may exhibit inhibitory effects on specific kinases or phosphatases.

- Receptor Modulation: It could influence receptor signaling pathways that are critical in various physiological processes.

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

Anticancer Properties

Research indicates that derivatives containing the indazole moiety demonstrate significant anticancer activity. For instance:

- Cell Line Studies: Compounds similar to this urea derivative have shown promising results in inhibiting cancer cell proliferation in vitro. Specific studies report IC values ranging from 20 nM to 100 nM against various cancer cell lines .

| Compound | Target | IC (nM) |

|---|---|---|

| Similar Derivative A | FGFR1 | 15.0 |

| Similar Derivative B | ERK1/2 | 25.8 |

| Similar Derivative C | IDO1 | 5.3 |

Pharmacological Evaluation

In vivo studies have demonstrated that compounds with structural similarities can effectively delay tumor growth in xenograft models. For example:

- Xenograft Models: Compounds exhibiting high potency against specific targets showed significant tumor growth inhibition in murine models .

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity:

- Ethoxy Group: Enhances lipophilicity and may improve membrane permeability.

- Indazole Moiety: Critical for interaction with biological targets and contributes to anticancer properties.

Case Studies

Several case studies have been published regarding the biological activity of related compounds:

- Study on Indazole Derivatives:

- Pharmacokinetics and Toxicology:

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters using Design of Experiments (DOE) . Key variables include:

- Temperature : Lower temperatures (e.g., 0–25°C) may reduce side reactions in urea bond formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

- Catalyst : Use coupling agents like EDCI/HOBt for efficient amide/urea bond formation .

- Reaction time : Extended durations (24–48 hrs) improve yields for multi-step reactions .

A fractional factorial design minimizes experiments while identifying critical parameters. For example, varying solvent, temperature, and catalyst concentration in a structured matrix can pinpoint optimal conditions .

Q. What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

Methodological Answer: A multi-modal approach is essential:

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the ethoxyphenyl and tetrahydroindazole groups .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion) .

- HPLC-PDA : Assess purity (>95%) and detect impurities from synthetic byproducts .

- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydroindazole core, if crystallizable .

Cross-referencing data with computational predictions (e.g., NMR chemical shifts via DFT) enhances validation .

Q. What initial biological screening approaches are suitable for evaluating the bioactivity of this compound?

Methodological Answer: Prioritize target-agnostic assays to identify broad activity:

- Kinase inhibition panels : Screen against kinase families (e.g., tyrosine kinases) due to the indazole moiety’s known kinase-binding properties .

- Cellular viability assays : Use cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative effects .

- Enzymatic assays : Test urease or carbonic anhydrase inhibition, given urea’s role in enzyme active sites .

Dose-response curves (IC50) and counter-screens against related off-targets (e.g., GPCRs) reduce false positives .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of this compound in different environments?

Methodological Answer: Combine quantum mechanics (QM) and molecular dynamics (MD) simulations:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict hydrolytic stability of the urea group under acidic/basic conditions .

- Solvent modeling : Use COSMO-RS to simulate solubility in polar vs. non-polar solvents .

- Reaction pathway analysis : Identify potential degradation products via transition-state modeling (e.g., urea cleavage pathways) .

Validate predictions with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate key functional groups in this compound?

Methodological Answer: Systematic structural modulation is critical:

- Core modifications : Compare activity of tetrahydroindazole vs. pyrazole or triazole analogs .

- Substituent effects : Vary the ethoxyphenyl group (e.g., methoxy, halogens) to assess electronic contributions .

- Urea linker alternatives : Replace urea with thiourea or amide to probe hydrogen-bonding requirements .

Use 3D-QSAR models (e.g., CoMFA) to correlate structural features with bioactivity data from ~20 analogs .

Q. How should researchers address contradictions in bioactivity data across different experimental models for this compound?

Methodological Answer: Contradictions often arise from assay-specific variables:

- Assay conditions : Compare pH, serum content, and incubation times (e.g., serum proteins may reduce free compound concentration in cell-based vs. enzymatic assays) .

- Orthogonal validation : Confirm kinase inhibition via both biochemical (e.g., ADP-Glo) and cellular (e.g., phospho-antibody Western blot) assays .

- Impurity profiling : Use LC-MS to rule out batch-to-batch variability in compound purity (>95% threshold) .

Meta-analysis of dose-response curves across studies can distinguish true outliers from methodological artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.